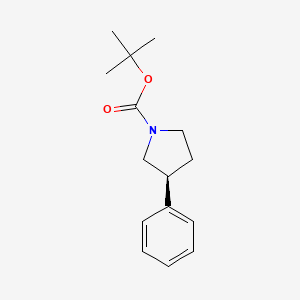![molecular formula C8H16BrN B14007325 2-Azaspiro[4.4]nonane,hydrobromide CAS No. 1073-09-2](/img/structure/B14007325.png)
2-Azaspiro[4.4]nonane,hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[44]nonane,hydrobromide is a heterocyclic compound with a unique spiro structure It is characterized by a nitrogen atom incorporated into a bicyclic framework, which contributes to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonane,hydrobromide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then treated with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[4.4]nonane,hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Azaspiro[4.4]nonane,hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[4.4]nonane,hydrobromide involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring size.
8-oxa-2-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring.
3,4-diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one: A spirocyclic compound with additional functional groups .
Uniqueness
2-Azaspiro[4.4]nonane,hydrobromide is unique due to its specific spirocyclic structure and the presence of a nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
1073-09-2 |
|---|---|
Fórmula molecular |
C8H16BrN |
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
2-azaspiro[4.4]nonane;hydrobromide |
InChI |
InChI=1S/C8H15N.BrH/c1-2-4-8(3-1)5-6-9-7-8;/h9H,1-7H2;1H |
Clave InChI |
FNZXQYRGLSWHQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCNC2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
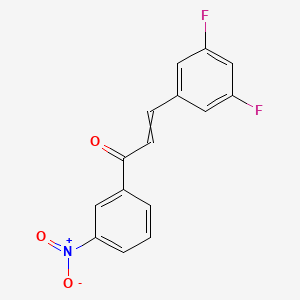
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)


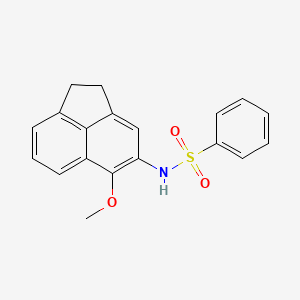
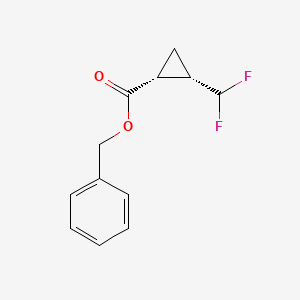
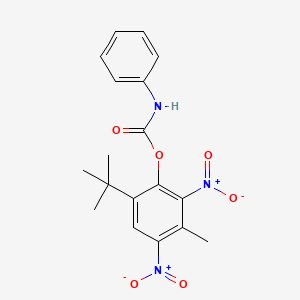
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)

![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
